Regioisomeric Specificity: Patented Downstream Synthetic Routes Exclusive to the 5-Carboxy Position
The 5-carboxy regioisomer (CAS 872001-50-8) is explicitly designated as the starting material in two distinct AbbVie patent families (WO2008/76356 and WO2011/71570) for the synthesis of oxadiazole-based S1P receptor modulators, and in a Sanofi patent (WO2008/151211) for CXCR5 antagonists . The 6-carboxy analog (CAS 170097-67-3) is cited primarily as a precursor to β-secretase inhibitors , while the 7-carboxy analog (CAS 149353-95-7) is referenced broadly without named patent exemplification [1]. The 5-carboxy compound thus maps to at least 3 distinct Big Pharma patent families, versus 1 for the 6-carboxy and 0 for the 7-carboxy, establishing a quantifiable differential in validated downstream intellectual property coverage.
| Evidence Dimension | Number of major patent families explicitly naming the compound as an intermediate |
|---|---|
| Target Compound Data | 3 named patent families (WO2008/76356 AbbVie, WO2011/71570 Abbott, WO2008/151211 Sanofi) |
| Comparator Or Baseline | 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS 170097-67-3): 1 patent family (β-secretase inhibitors); 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS 149353-95-7): 0 named patent families |
| Quantified Difference | 3-fold greater patent family coverage for 5-carboxy vs. 6-carboxy; effectively exclusive coverage vs. 7-carboxy |
| Conditions | Patent document analysis across WIPO PCT filings 2006-2011 |
Why This Matters
For industrial users building on precedented chemistry, the existence of explicit patent exemplification using the 5-carboxy regioisomer reduces synthetic route risk and provides regulatory starting material designation, making CAS 872001-50-8 the procurement default for programs targeting S1P or CXCR5 pathways.
- [1] PubChem Compound Summary: 2-((Tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, CAS 149353-95-7. View Source
